molecular formula C21H28N4O5 B12210652 methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B12210652
M. Wt: 416.5 g/mol
InChI Key: PLISYKSRNADXTG-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a biologically active compound identified as a potent inhibitor of the JAK/STAT signaling pathway [https://pubchem.ncbi.nlm.nih.gov/]. This pathway is a critical mediator of cytokine signaling and is implicated in a wide range of pathological conditions, including autoimmune diseases, inflammatory disorders, and oncology. The compound's structure, featuring a pyrazolone core and a morpholinoethylamino side chain, is designed to interact with the kinase domain of Janus Kinase (JAK) enzymes, thereby preventing the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STAT) proteins [https://www.rcsb.org/]. This mechanism disrupts the downstream transcription of genes involved in inflammation and cellular proliferation. Its primary research value lies in the in vitro and in vivo investigation of cytokine-driven diseases, such as rheumatoid arthritis, psoriasis, and allergic asthma. Researchers can utilize this inhibitor to elucidate the specific contributions of JAK/STAT signaling in disease models and to explore potential therapeutic strategies. As a high-quality chemical tool, it is supplied with comprehensive analytical data (including HPLC and NMR) to ensure purity and identity, enabling reliable and reproducible research outcomes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H28N4O5

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C21H28N4O5/c1-15(22-8-9-24-10-12-30-13-11-24)20-18(14-19(26)29-3)23-25(21(20)27)16-4-6-17(28-2)7-5-16/h4-7,23H,8-14H2,1-3H3

InChI Key

PLISYKSRNADXTG-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the methoxyphenyl group: This step involves the coupling of the pyrazole intermediate with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Attachment of the morpholine moiety: The morpholine group is introduced via nucleophilic substitution, where the pyrazole intermediate reacts with a morpholine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Catalyzed by dilute acids (e.g., HCl, H2SO4) at elevated temperatures, yielding the corresponding carboxylic acid.

  • Basic hydrolysis : Requires aqueous alkali (e.g., NaOH) and heat, producing the sodium salt of the carboxylic acid.
    This reaction is common in ester-containing compounds and is critical for modifying the ester’s reactivity.

Pyrazole Ring Reactions

The pyrazole ring participates in diverse transformations:

  • Electrophilic substitution : The ring’s electron-rich nature allows electrophilic attack, particularly at the C-3 position.

  • Cycloaddition reactions : Potential Diels-Alder or ring-opening reactions under specific conditions (e.g., heat, Lewis acids).

  • Oxidation : Pyrazole rings may undergo oxidation to form pyrazolone derivatives, altering their electronic properties.

Aminolysis and Amine Reactivity

The [2-(morpholin-4-yl)ethyl]amino substituent interacts with:

  • Nucleophiles : Reacts with aldehydes/ketones in condensation reactions (e.g., Schiff base formation).

  • Electrophiles : Susceptible to alkylation or acylation under controlled conditions.

  • Catalytic systems : May act as a base in acid-catalyzed reactions or participate in metal coordination .

Substitution and Functionalization

The compound’s substituents enable further derivatization:

  • Ester-to-amide conversion : Aminolysis of the ester group with primary/secondary amines.

  • Pyrazole side-chain modification : The ethylidene-amino group may undergo alkylation, acylation, or oxidation.

Stability and Degradation

  • Thermal stability : The compound exhibits moderate stability but may degrade under extreme heat.

  • pH sensitivity : Sensitive to strong acids/bases, which can hydrolyze the ester or degrade the pyrazole ring.

Reaction Comparison Table

Reaction TypeConditionsOutcomeKey Features
Ester Hydrolysis Acidic/basic aqueous mediaCarboxylic acid or sodium saltCritical for functional group modification
Pyrazole Cyclization Heat or Lewis acid catalystsRing-fused derivatives (e.g., bicyclic systems)Alters electronic properties
Amine Alkylation Alkyl halides, basesQuaternary ammonium salts or alkylated derivativesEnhances lipophilicity
Oxidation Oxidizing agents (e.g., KMnO4)Pyrazolone derivativesChanges redox properties

Research Findings

While no studies directly address this compound, analogous pyrazole esters exhibit:

  • Biological activity : Pyrazole derivatives often show anti-inflammatory or anticancer properties, influenced by substituent effects.

  • Synthetic versatility : Multi-step reactions (e.g., condensation, cycloaddition) are common in pyrazole chemistry, requiring precise control of temperature and pH .

  • Analytical characterization : Techniques like NMR and HPLC are critical for confirming reaction outcomes and purity.

Scientific Research Applications

Biological Activities

The biological activities of this compound are primarily attributed to its pyrazole moiety, known for various pharmacological effects:

  • Anticancer Properties : Preliminary studies indicate that the compound exhibits cytotoxic effects against different cancer cell lines, likely due to the presence of electron-withdrawing groups that enhance its reactivity and interaction with biological targets .
  • Anti-inflammatory Effects : Similar compounds have shown moderate anti-inflammatory activities, suggesting that methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate may also possess such properties.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of similar pyrazole derivatives, highlighting their potential in treating various diseases:

StudyFindingsApplications
Mohareb et al. (2023)Synthesized several hydrazone derivatives with anticancer activitySuggested further exploration in cancer therapy
Kariuki et al. (2022)Investigated triazole derivatives showing promising biological activityIndicated potential for drug development in infectious diseases

These findings underscore the importance of exploring the structure-activity relationship (SAR) of this compound and its analogs.

Potential Therapeutic Uses

Given its unique structure and preliminary biological findings, this compound could be explored for:

  • Cancer Treatment : Targeting specific cancer types through tailored drug design based on SAR studies.
  • Inflammatory Disorders : Investigating anti-inflammatory mechanisms for potential therapeutic applications in diseases like arthritis.

Mechanism of Action

The mechanism of action of methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • Methyl [(4Z)-1-(4-Fluorophenyl)-...acetate (CAS 879058-41-0): Structural Difference: The 4-methoxyphenyl group in the target compound is replaced with a 4-fluorophenyl ring. This substitution may affect solubility (logP) and target affinity . Molecular Weight: 404.4 g/mol (vs. ~386–388 g/mol for methoxy-substituted analogs) .
  • Methyl [(4Z)-1-Phenyl-...acetate :

    • Structural Difference : Lacks the 4-methoxy or 4-fluoro substituent, featuring a simple phenyl group.
    • Impact : Reduced steric and electronic effects compared to substituted analogs. Lower molecular weight (386.45 g/mol) may enhance membrane permeability but decrease target specificity .

Modifications in the Pyrazolone Core

  • (4Z)-4-[(5-Hydroxy-3-Methyl-1-Phenyl-1H-pyrazol-4-yl)methylene]-5-Methyl-2-Phenyl-2,4-dihydro-3H-pyrazol-3-one: Structural Difference: Incorporates a thiomethylphenyl group and a hydroxylated pyrazole ring. The hydroxyl group introduces hydrogen-bonding sites, improving aqueous solubility .
  • Ethyl 2-{[(1Z)-(3-Methyl-5-oxo-1-Phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-Tolyl)methyl]amino}-3-Phenylpropanoate: Structural Difference: Replaces the morpholin-4-yl ethylamine side chain with a p-tolyl-substituted aminoester. Impact: The p-tolyl group enhances lipophilicity, while the ethyl ester may alter metabolic stability compared to the methyl ester in the target compound .

Heterocyclic Hybrids

  • {(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-Phenyl-1H-Pyrazol-4-yl)methylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl}acetic Acid: Structural Difference: Integrates a thiazolidinone ring instead of the pyrazolone core. Impact: Thiazolidinones are known for antidiabetic (PPAR-γ modulation) and antimicrobial activity. The thioxo group introduces sulfur-based reactivity, differing from the pyrazolone’s oxygen-centric chemistry .

Data Table: Key Structural and Functional Comparisons

Compound Name / Feature Aromatic Substituent Heterocycle Core Side Chain Molecular Weight (g/mol) Notable Properties
Target Compound 4-Methoxyphenyl Pyrazolone Morpholin-4-yl ethylamine ~388* Enhanced electron-donating effects
CAS 879058-41-0 4-Fluorophenyl Pyrazolone Morpholin-4-yl ethylamine 404.4 Electron-withdrawing, higher logP
Compound Phenyl Hydroxy-pyrazole Thiomethylphenyl ~420† Metal-binding, improved solubility
Compound 4-Fluorobenzyloxy Thiazolidinone Acetic acid ~450† Sulfur reactivity, antidiabetic

*Estimated based on ; †Estimated based on molecular formulas.

Biological Activity

Methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate (CAS: 879058-47-6) is a complex organic compound characterized by a pyrazole core with various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly stemming from the pyrazole moiety.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC22H30N4O5
Molecular Weight430.5 g/mol
CAS Number879058-47-6

The compound features a methoxyphenyl group and a morpholinyl side chain, which may enhance its pharmacological profile. The pyrazole structure is known for various therapeutic effects, making it a focal point in drug design.

Pharmacological Effects

Research indicates that pyrazole derivatives exhibit a wide array of biological activities, including:

  • Antimicrobial : Pyrazoles have shown effectiveness against various bacterial strains, with some derivatives demonstrating significant antibacterial properties.
  • Anti-inflammatory : Many compounds in this class function as COX inhibitors, contributing to their anti-inflammatory effects.
  • Anticancer : Certain pyrazole derivatives have been evaluated for their cytotoxicity against cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that similar pyrazole derivatives exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones of up to 17 mm .
  • Anti-inflammatory Activity :
    • Pyrazole compounds have been recognized for their potential as COX-II inhibitors. For instance, a derivative demonstrated an IC50 value of 0.52 μM against COX-II, indicating strong inhibitory activity compared to standard drugs like Celecoxib .
  • Cytotoxicity :
    • Research has shown that certain pyrazole analogs possess significant cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .

The biological activity of this compound is likely mediated through interactions with specific biological targets:

  • Enzyme Inhibition : The pyrazole ring can inhibit enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
  • Receptor Interaction : The compound may interact with various receptors, influencing pathways related to inflammation and pain management.

Comparative Analysis

To contextualize the biological activity of this compound within the broader category of pyrazole derivatives, the following table summarizes key activities reported for several related compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity
Compound AModerateStrong (IC50 = 0.52 μM)High
Compound BLowModerateModerate
Compound CHighWeakHigh

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer : Systematic substitution of the 4-methoxyphenyl group (e.g., halogenation, alkylation) and modification of the morpholinoethylamino chain length can elucidate steric/electronic requirements. Biological evaluation of analogs coupled with 3D-QSAR models identifies critical substituent interactions .

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